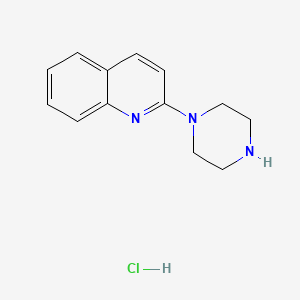

2-(Piperazin-1-yl)quinoline hydrochloride

Descripción general

Descripción

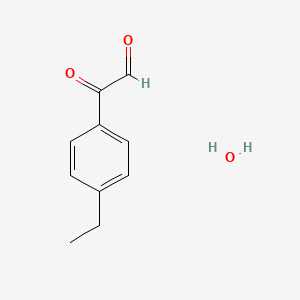

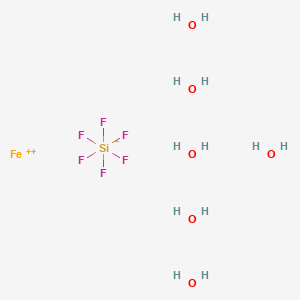

2-(Piperazin-1-yl)quinoline hydrochloride is a chemical compound with the molecular formula C13H15N3 . It is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .

Synthesis Analysis

The preparation of 2-(piperazin-1-yl)quinoline derivatives involves the use of 2-haloquinolines and anilides. These undergo various chemical reactions such as alkylation, arylation, acylation, and reductive amination to form the 2-piprazinoquinolines .Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)quinoline hydrochloride can be found in various databases such as ChemSpider .Chemical Reactions Analysis

The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves several chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperazin-1-yl)quinoline hydrochloride can be found in various databases such as Sigma-Aldrich .Aplicaciones Científicas De Investigación

Synthesis of Polyfunctionalized Heterocyclic Compounds

2-(Piperazin-1-yl)quinoline hydrochloride serves as a building block for the synthesis of various polyfunctionalized heterocyclic compounds. These compounds are of significant interest due to their pharmacological properties . The versatility of the piperazine ring allows for modifications that can lead to the development of new drugs with potential therapeutic applications.

Alkylation Reactions

The compound is used in alkylation reactions, which are crucial for modifying chemical structures to enhance biological activity or to create new compounds with desired properties . Alkylation can introduce alkyl groups into the quinoline, altering its pharmacokinetics and pharmacodynamics.

Arylation Processes

Arylation processes involve the introduction of an aryl group into a molecule, which can significantly impact the molecule’s electronic and physical properties . 2-(Piperazin-1-yl)quinoline hydrochloride can undergo arylation, leading to compounds with potential applications in organic electronics and photonics.

Acylation Reactions

Acylation reactions are used to introduce acyl groups into the piperazine moiety, which can affect the compound’s solubility, stability, and biological activity . This reaction is important for the development of new compounds in medicinal chemistry.

Reductive Amination

Reductive amination of 2-(Piperazin-1-yl)quinoline hydrochloride can lead to the formation of secondary amines . This process is valuable in the synthesis of various pharmaceuticals, as it allows for the introduction of amine groups into the molecular structure.

Preparation of Schiff Bases

Schiff bases derived from 2-(Piperazin-1-yl)quinoline hydrochloride have been synthesized and identified using spectral analysis . These bases have applications in analytical chemistry, coordination chemistry, and as ligands in various metal complexes.

Mecanismo De Acción

Target of Action

It’s known that piperazine derivatives, which include 2-(piperazin-1-yl)quinoline hydrochloride, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that 2-(Piperazin-1-yl)quinoline hydrochloride may have multiple targets.

Mode of Action

The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves several chemical reactions, including acylation, sulfonylation, claisen-schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (mcrs), reductive amination, grignard reaction, and kabachnik-field’s reaction . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that 2-(Piperazin-1-yl)quinoline hydrochloride may affect multiple biochemical pathways.

Result of Action

Some compounds displayed inhibitory activity against bacterial growth , suggesting that 2-(Piperazin-1-yl)quinoline hydrochloride may have similar effects.

Safety and Hazards

Direcciones Futuras

The future directions for 2-(Piperazin-1-yl)quinoline hydrochloride could involve its use in the development of new drugs. For instance, some quinoline-piperazine hybrids have shown significant inhibitory activity against all TB strains, making them potential candidates for the development of antibiotics or MDR-TB drugs .

Propiedades

IUPAC Name |

2-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKBOZBYECIGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681059 | |

| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)quinoline hydrochloride | |

CAS RN |

928026-67-9, 1245646-84-7 | |

| Record name | Quinoline, 2-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928026-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)